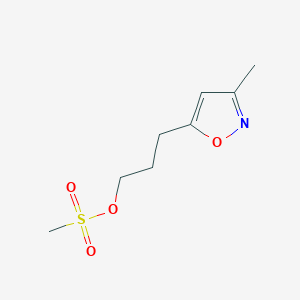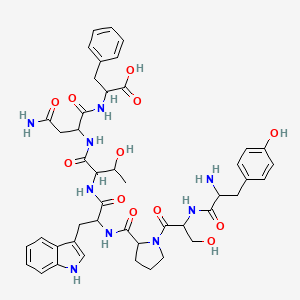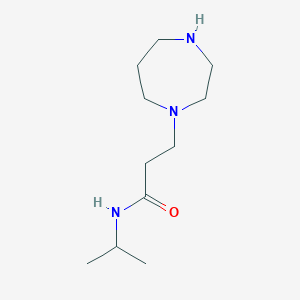
3-(3-Methyl-5-isoxazolyl)propyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le méthanesulfonate de 3-(3-méthyl-5-isoxazolyl)propyle est un composé chimique de formule moléculaire C8H13NO4S. Il est caractérisé par la présence d'un cycle isoxazole, qui est une structure hétérocyclique à cinq chaînons contenant un atome d'oxygène et un atome d'azote. Ce composé est principalement utilisé dans la recherche et les applications industrielles en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du méthanesulfonate de 3-(3-méthyl-5-isoxazolyl)propyle implique généralement la réaction du 3-(3-méthyl-5-isoxazolyl)propanol avec le chlorure de méthanesulfonyle en présence d'une base telle que la triéthylamine. La réaction est effectuée dans des conditions anhydres pour éviter l'hydrolyse du chlorure de méthanesulfonyle. Le schéma de réaction général est le suivant :
3-(3-Méthyl-5-isoxazolyl)propanol+Chlorure de méthanesulfonyle→Méthanesulfonate de 3-(3-méthyl-5-isoxazolyl)propyle+HCl
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des étapes de purification supplémentaires telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le méthanesulfonate de 3-(3-méthyl-5-isoxazolyl)propyle peut subir diverses réactions chimiques, notamment :
Substitution nucléophile : Le groupe méthanesulfonate est un bon groupe partant, ce qui rend le composé susceptible de réactions de substitution nucléophile.
Oxydation et réduction : Le cycle isoxazole peut participer à des réactions d'oxydation et de réduction, bien que celles-ci soient moins fréquentes.
Réactifs et conditions courantes
Substitution nucléophile : Les nucléophiles courants comprennent les amines, les thiols et les alcoolates. Les réactions sont généralement effectuées dans des solvants aprotiques polaires tels que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO).
Oxydation : Des oxydants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) peuvent être utilisés.
Réduction : Des réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Principaux produits
Les principaux produits de ces réactions dépendent du nucléophile ou du réactif spécifique utilisé. Par exemple, la substitution nucléophile avec une amine donnerait un dérivé amine du composé isoxazole.
Applications de recherche scientifique
Le méthanesulfonate de 3-(3-méthyl-5-isoxazolyl)propyle a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules plus complexes, notamment dans le développement de produits pharmaceutiques et d'agrochimiques.
Biologie : Le composé peut être utilisé pour modifier des biomolécules, telles que les protéines ou les acides nucléiques, par des réactions de substitution nucléophile.
Médecine : La recherche sur ses applications thérapeutiques potentielles est en cours, notamment dans le développement de nouveaux médicaments.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du méthanesulfonate de 3-(3-méthyl-5-isoxazolyl)propyle implique sa capacité à agir comme un électrophile dans les réactions de substitution nucléophile. Le groupe méthanesulfonate est un bon groupe partant, ce qui permet au composé de réagir facilement avec les nucléophiles. Cette propriété est exploitée dans diverses modifications chimiques et processus de synthèse.
Applications De Recherche Scientifique
3-(3-Methyl-5-isoxazolyl)propyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through nucleophilic substitution reactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-Methyl-5-isoxazolyl)propyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, allowing the compound to react readily with nucleophiles. This property is exploited in various chemical modifications and synthesis processes.
Comparaison Avec Des Composés Similaires
Composés similaires
3-(3-Méthyl-5-isoxazolyl)propanol : Le précurseur du méthanesulfonate de 3-(3-méthyl-5-isoxazolyl)propyle, qui ne diffère que par la présence d'un groupe hydroxyle au lieu du groupe méthanesulfonate.
Chlorure de 3-(3-méthyl-5-isoxazolyl)propyle : Structure similaire, mais avec un groupe partant chlorure au lieu de méthanesulfonate.
Unicité
Le méthanesulfonate de 3-(3-méthyl-5-isoxazolyl)propyle est unique en raison de son groupe méthanesulfonate, qui est un meilleur groupe partant que l'hydroxyle ou le chlorure. Cela le rend plus réactif dans les réactions de substitution nucléophile, élargissant ainsi son applicabilité en synthèse chimique et en modification.
Propriétés
Numéro CAS |
1105193-27-8 |
|---|---|
Formule moléculaire |
C8H13NO4S |
Poids moléculaire |
219.26 g/mol |
Nom IUPAC |
3-(3-methyl-1,2-oxazol-5-yl)propyl methanesulfonate |
InChI |
InChI=1S/C8H13NO4S/c1-7-6-8(13-9-7)4-3-5-12-14(2,10)11/h6H,3-5H2,1-2H3 |
Clé InChI |
GLGXSOYPGQBOAQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1)CCCOS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B12114908.png)


![Ethyl 3-[(chloroacetyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B12114925.png)


![Tert-butyl 2-hydroxy-4-oxo-2,3,5,7-tetrahydrofuro[2,3-c]pyridine-6-carboxylate](/img/structure/B12114941.png)
![4-[(3,5-Dimethoxybenzoyl)amino]butanoic acid](/img/structure/B12114942.png)


![Benzoic acid, 5-chloro-2-[(1-methylethyl)amino]-, hydrazide](/img/structure/B12114965.png)
![6-acetamido-2-[2-[(2-acetamidoacetyl)amino]propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide](/img/structure/B12114968.png)
![2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12114974.png)
